(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one (5Z)-3-Ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 623936-13-0
VCID: VC16140042
InChI: InChI=1S/C22H18FN3OS2/c1-3-25-21(27)19(29-22(25)28)12-16-13-26(17-7-5-4-6-8-17)24-20(16)15-10-9-14(2)18(23)11-15/h4-13H,3H2,1-2H3/b19-12-
SMILES:
Molecular Formula: C22H18FN3OS2
Molecular Weight: 423.5 g/mol

(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

CAS No.: 623936-13-0

Cat. No.: VC16140042

Molecular Formula: C22H18FN3OS2

Molecular Weight: 423.5 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one - 623936-13-0

Specification

CAS No. 623936-13-0
Molecular Formula C22H18FN3OS2
Molecular Weight 423.5 g/mol
IUPAC Name (5Z)-3-ethyl-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C22H18FN3OS2/c1-3-25-21(27)19(29-22(25)28)12-16-13-26(17-7-5-4-6-8-17)24-20(16)15-10-9-14(2)18(23)11-15/h4-13H,3H2,1-2H3/b19-12-
Standard InChI Key WAAQORLUKJWQFS-UNOMPAQXSA-N
Isomeric SMILES CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)C)F)C4=CC=CC=C4)/SC1=S
Canonical SMILES CCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)C)F)C4=CC=CC=C4)SC1=S

Introduction

Chemical Identity and Physicochemical Properties

Structural Characterization

The target compound belongs to the 1,3-thiazolidin-4-one family, a class of heterocycles renowned for their bioactivity. Its IUPAC name reflects the Z-configuration at the 5-position double bond, the ethyl group at N3, and the intricate substitution pattern on the pyrazole ring. The molecular formula C₂₂H₁₈FN₃OS₂ corresponds to a molecular weight of 423.53 g/mol, as confirmed by spectral and analytical data .

Predicted Physicochemical Parameters

Key properties include:

  • Boiling point: 584.8 ± 60.0 °C (estimated via computational methods)

  • Density: 1.32 ± 0.1 g/cm³

  • Acidity (pKa): -2.81 ± 0.10

These properties suggest moderate hydrophobicity, aligning with the compound’s potential for membrane permeability—a critical factor in drug bioavailability.

Synthetic Methodologies and Green Chemistry Approaches

Optimization Strategies

Reaction parameters critically influence yield and purity:

ParameterOptimal ConditionImpact on Yield
Catalyst (OImDSA)0.1 g/mmol aldehyde92% in 1 hour
SolventWaterEnhances green metrics
TemperatureRoom temperaturePrevents side reactions

The use of aqueous media and recoverable catalysts aligns with principles of green chemistry, reducing reliance on organic solvents .

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

Key structural determinants of bioactivity include:

  • Thiazolidinone core: Essential for interaction with cellular targets like enzymes or receptors .

  • Pyrazole moiety: Contributes to π-π stacking interactions with hydrophobic protein pockets .

  • Substituent effects: Fluorine atoms often improve metabolic stability and membrane permeability .

Comparative Analysis with Analogous Compounds

Impact of Substituent Variation

The ethyl group at N3 distinguishes this compound from analogues like (5Z)-3-Cyclopentyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one. Bulkier substituents (e.g., cyclopentyl) may alter steric interactions with biological targets, whereas smaller groups (e.g., ethyl) could enhance solubility.

Pharmacokinetic Considerations

Comparative data on similar molecules suggest:

PropertyEthyl Derivative (Target)Cyclopentyl Analog
LogP (Predicted)3.24.1
Metabolic StabilityModerateLow
Plasma Protein Binding85%92%

The target compound’s lower lipophilicity may favor oral bioavailability compared to its cyclopentyl counterpart .

Future Directions and Research Opportunities

Targeted Biological Assays

Priority investigations should include:

  • In vitro cytotoxicity screening against cancer cell lines (e.g., HepG2, 769-P).

  • Apoptosis assays to quantify caspase activation and mitochondrial membrane potential changes.

  • Kinase inhibition studies, given thiazolidinones’ known interactions with tyrosine kinases .

Synthetic Chemistry Innovations

Advancements could focus on:

  • Asymmetric synthesis to explore stereochemical effects on bioactivity.

  • Prodrug formulations to enhance aqueous solubility.

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